![molecular formula C14H15IN2O2 B2660403 (S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide CAS No. 85239-46-9](/img/structure/B2660403.png)
(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide: is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. Research suggests that it may bind to receptors or enzymes involved in biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide: is unique due to its specific structural features and potential applications. Similar compounds include other indole derivatives, such as tryptophan and indomethacin , which also exhibit biological activities but differ in their chemical structure and properties.
List of Similar Compounds
Tryptophan
Indomethacin
Serotonin
Melatonin
Psilocybin
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research is needed to fully understand its properties and develop its applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
methyl (3S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.HI/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13;/h3-6,12,16H,7H2,1-2H3;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCPHUQIYFODEP-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H](CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane](/img/structure/B2660324.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)
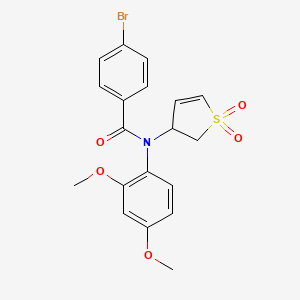
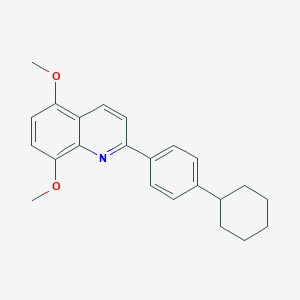
![2-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B2660330.png)
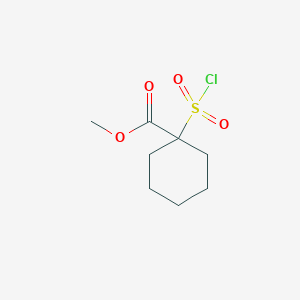
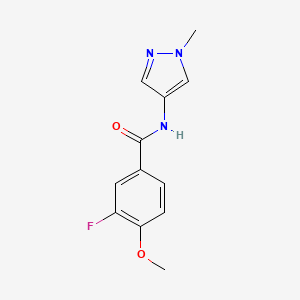
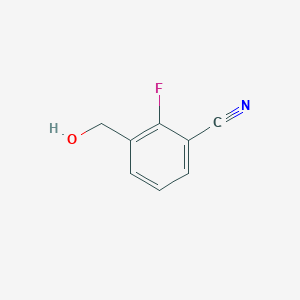

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2660336.png)
![5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2660339.png)
![[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid](/img/structure/B2660341.png)
![3-benzyl-8-(5-chloro-2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660342.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2660343.png)
